![molecular formula C21H22ClN3O3S B14198912 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea CAS No. 918493-81-9](/img/structure/B14198912.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group, a chloro-substituted indole ring, and a cyclohexylurea moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea typically involves multiple steps, starting with the preparation of the indole derivativeThe final step involves the coupling of the modified indole with cyclohexylurea under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group on the indole ring can be substituted with other functional groups using suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A related compound used in similar chemical reactions and applications
4-Chlorobenzenesulfonyl chloride: Another similar compound with comparable reactivity and uses
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclohexylurea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918493-81-9 |
|---|---|
Formule moléculaire |
C21H22ClN3O3S |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclohexylurea |
InChI |
InChI=1S/C21H22ClN3O3S/c22-14-11-12-18-17(13-14)19(29(27,28)16-9-5-2-6-10-16)20(24-18)25-21(26)23-15-7-3-1-4-8-15/h2,5-6,9-13,15,24H,1,3-4,7-8H2,(H2,23,25,26) |
Clé InChI |
JPCQILYLZDQXCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


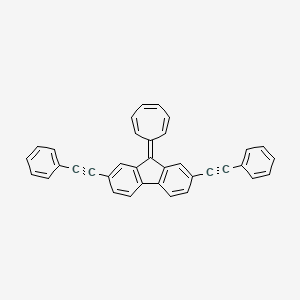
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)

![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
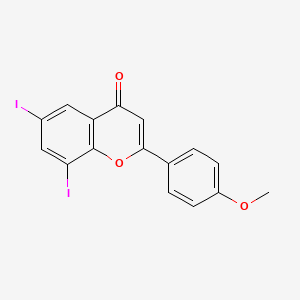
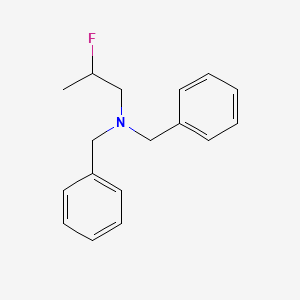
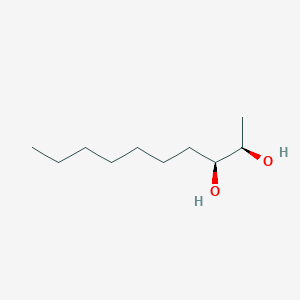
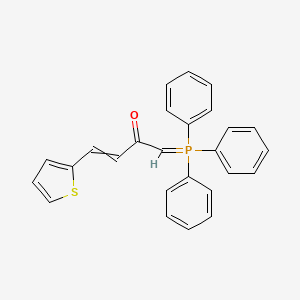
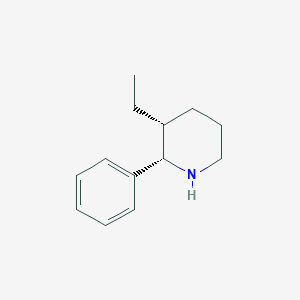

![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
